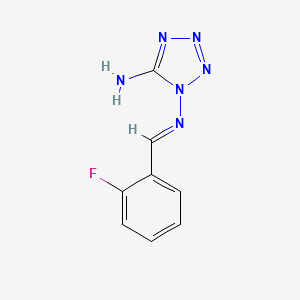![molecular formula C20H19N3O4S B5511799 N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)
N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide is a chemical compound belonging to the sulfonamide group, known for various biological activities. This compound is structurally related to other sulfonamides that have been explored for their therapeutic potential in various medical conditions.
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps, starting from basic organic and inorganic reagents. Synthesis processes typically involve the formation of a sulfonamide group attached to aromatic rings through nucleophilic substitution reactions. For example, the synthesis of sulfonamide derivatives can involve reactions between sulfonyl chlorides and amines under controlled conditions (Bermejo et al., 2000).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by various spectroscopic techniques including X-ray crystallography. These analyses reveal the positioning of the sulfonamide group, the methoxy group, and the pyridinylmethyl group in relation to the phenyl rings, which can significantly impact their biological activity and interaction with biological targets (Li et al., 2008).
Chemical Reactions and Properties
Sulfonamide compounds, including this compound, are known to undergo various chemical reactions, reflecting their reactivity and interaction with different chemical entities. This includes their ability to form complexes with metals and to undergo rearrangement under certain conditions, which is essential for their biological activity and potential therapeutic applications (Bermejo et al., 2000).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their formulation and therapeutic application. These properties are typically influenced by the molecular structure and can be studied using techniques such as thermal analysis and X-ray diffraction (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and degradation pathways, are essential for understanding their mechanism of action and for the development of pharmaceutical formulations. Studies on their chemical properties involve assessing their reaction with other compounds, stability under different conditions, and their ability to undergo metabolic transformations (Kuo et al., 1993).
科学的研究の応用
H+/K+-ATPase Inhibitors
Compounds structurally related to N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide have been evaluated for their potential as H+/K+-ATPase inhibitors. These inhibitors are essential in the treatment of conditions like gastric acid secretion disorders. One study highlights the significance of pyridine pKa in controlling the stability and potency of these compounds under physiological conditions, leading to the development of highly potent and stable inhibitors (Ife et al., 1989).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Research on benzenesulfonamides carrying a benzamide moiety has shown significant inhibitory potential against human carbonic anhydrase I and II as well as acetylcholinesterase enzymes. These findings suggest the utility of these compounds in developing novel drug candidates with a range of bioactivities, including potential treatments for conditions related to enzyme dysfunction (Tuğrak et al., 2020).
Antioxidant and Enzyme Inhibitory Activities
A series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives have been synthesized and evaluated for their antioxidant activities. These compounds have shown promising activity against acetylcholinesterase enzyme, highlighting their potential in developing treatments for neurodegenerative diseases (Fatima et al., 2013).
Antitumor Applications
The synthesis and biological evaluation of novel benzenesulfonamides, including compounds similar to this compound, have shown promising results in anticancer research. These compounds have been tested against various cancer cell lines, revealing potent cell cycle inhibitors that have advanced to clinical trials (Owa et al., 2002).
Serotonin 4 Receptor Agonists
Research into benzamide derivatives as selective serotonin 4 receptor agonists has identified compounds that can potentially enhance gastrointestinal motility. These findings are crucial for developing new treatments for gastrointestinal disorders, emphasizing the therapeutic potential of structurally related benzamide derivatives (Sonda et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-19-10-9-17(28(25,26)22-14-15-6-5-11-21-13-15)12-18(19)23-20(24)16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGJTZXQREQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)
![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)



![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)
![1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)
![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)
![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)